Midodrinhydrochlorid

Übersicht

Beschreibung

Midodrine hydrochloride is a vasopressor and antihypotensive agent used primarily for the treatment of orthostatic hypotension. It is a prodrug that is metabolized into its active form, desglymidodrine, which acts as an alpha-adrenergic agonist . This compound helps increase blood pressure by stimulating the blood vessels to tighten .

Wissenschaftliche Forschungsanwendungen

Midodrinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Es wird zur Behandlung von orthostatischer Hypotonie, hepatorenalem Syndrom und Komplikationen der Zirrhose eingesetzt

Pharmakokinetik: Studien zur Pharmakokinetik von Midodrin und seinem aktiven Metaboliten Desglymidodrin helfen bei der Dosisauswahl und der Verbesserung der Behandlungsergebnisse.

Analytische Chemie: Verschiedene analytische Methoden, wie spektrofluorimetrische und chromatographische Verfahren, werden eingesetzt, um this compound in pharmazeutischen Formulierungen zu bestimmen

Wirkmechanismus

This compound ist ein Prodrug, das zu Desglymidodrin metabolisiert wird, einem Alpha1-Adrenozeptor-Agonisten. Desglymidodrin aktiviert Alpha-Adrenozeptoren in der arteriellen und venösen Gefäßstruktur, was zu einer erhöhten Gefäßspannung und einem erhöhten Blutdruck führt . Dieser Mechanismus hilft, die Symptome der orthostatischen Hypotonie zu lindern, indem er übermäßige Blutdruckschwankungen beim Aufstehen verhindert .

Wirkmechanismus

Target of Action

Midodrine hydrochloride primarily targets the alpha-1 adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

Midodrine is a prodrug , which means it is metabolized into its active form, desglymidodrine, after administration . Desglymidodrine acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them, leading to an increase in vascular tone and elevation of blood pressure .

Biochemical Pathways

The activation of alpha-1 adrenergic receptors by desglymidodrine leads to a cascade of biochemical reactions that result in vasoconstriction . This vasoconstriction increases the resistance to blood flow, thereby elevating blood pressure . The specific biochemical pathways involved in this process are complex and involve multiple steps.

Result of Action

The primary result of midodrine’s action is an increase in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension . Standing systolic blood pressure is elevated by approximately 15 to 30 mmHg at 1 hour after a 10-mg dose of midodrine, with some effect persisting for 2 to 3 hours .

Biochemische Analyse

Biochemical Properties

Midodrine hydrochloride forms an active metabolite, desglymidodrine, which is an alpha1-agonist . Desglymidodrine exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This interaction increases vascular tone, leading to an elevation of blood pressure .

Cellular Effects

Midodrine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by increasing arteriolar and venous tone, which results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .

Molecular Mechanism

The molecular mechanism of action of Midodrine hydrochloride involves its conversion to the active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .

Temporal Effects in Laboratory Settings

After oral administration, midodrine is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour, and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours .

Metabolic Pathways

Midodrine hydrochloride is a prodrug that undergoes rapid deglycination in the liver and many other tissues to form its active metabolite, desglymidodrine .

Transport and Distribution

Midodrine hydrochloride is rapidly and almost completely absorbed in the body . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .

Subcellular Localization

Desglymidodrine, the active metabolite of Midodrine hydrochloride, exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . These receptors are typically located on the cell surface, suggesting that desglymidodrine acts at the cell membrane level. Specific subcellular localization within the cell has not been detailed in the literature.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Midodrinhydrochlorid beinhaltet die Reaktion von 2-Amino-1-(2,5-Dimethoxyphenyl)ethanol mit einem N-geschützten Glycin in Gegenwart von 1,1'-Carbonyldiimidazol (CDI). Die Aminschutzgruppe wird dann durch Entschützung entfernt . Dieser Prozess ist effizient und kostengünstig, und die beteiligten Zwischenprodukte und Reagenzien stellen keine signifikanten Sicherheitsrisiken dar .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt in der Regel demselben Syntheseweg wie oben beschrieben, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Reaktion von Midodrin mit einer pharmazeutisch akzeptablen Säure zum Hydrochloridsalz erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Midodrinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Midodrin wird in der Leber und anderen Geweben zu Desglymidodrin metabolisiert.

Kondensation: Die Hantzsch-Kondensationsreaktion wird für die chemische Derivatisierung von this compound in analytischen Methoden verwendet.

Häufige Reagenzien und Bedingungen

Oxidation: Cytochrom-P450-Isoformen sind an der Oxidation von Midodrin zu Desglymidodrin beteiligt.

Kondensation: Die Hantzsch-Kondensationsreaktion beinhaltet Variablen wie Reaktionstemperatur, Heizzeit, Reagenzienvolumen und pH-Wert.

Wichtigste gebildete Produkte

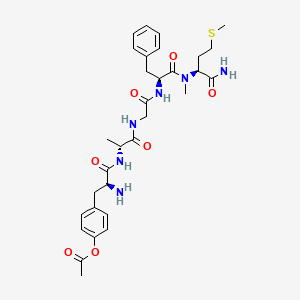

Das Hauptprodukt, das aus dem Metabolismus von this compound gebildet wird, ist Desglymidodrin, das der aktive Metabolit ist, der für seine pharmakologischen Wirkungen verantwortlich ist .

Vergleich Mit ähnlichen Verbindungen

Midodrinhydrochlorid wird oft mit anderen Vasopressor-Wirkstoffen wie Fludrocortison verglichen. Während beide zur Behandlung der orthostatischen Hypotonie eingesetzt werden, ist this compound in seiner spezifischen Wirkung als Alpha1-Adrenozeptor-Agonist einzigartig . Fludrocortison hingegen ist ein Mineralocorticoid, das die Rückhaltung von Natrium und Wasser unterstützt, um das Blutvolumen zu erhöhen . Andere ähnliche Verbindungen umfassen Droxidopa, das ebenfalls zur Behandlung von orthostatischer Hypotonie eingesetzt wird, aber einen anderen Wirkmechanismus hat .

Eigenschaften

IUPAC Name |

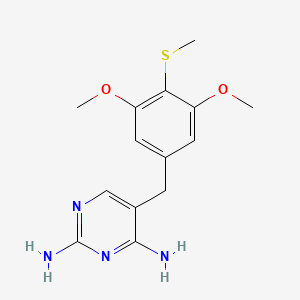

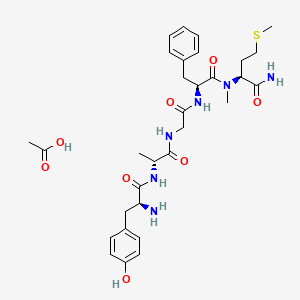

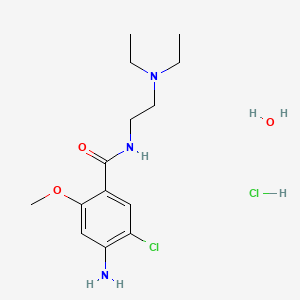

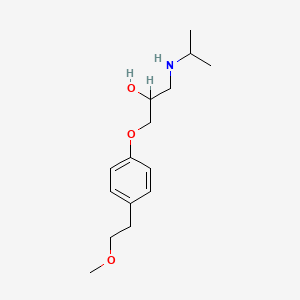

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047493 | |

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43218-56-0, 3092-17-9 | |

| Record name | Midodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Midodrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.